molecular formula C15H18N6 B4384224 3-(5-ethyl-1H-1,2,4-triazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]aniline

3-(5-ethyl-1H-1,2,4-triazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]aniline

Cat. No.: B4384224
M. Wt: 282.34 g/mol
InChI Key: DHTJBVHFCDWBLM-UHFFFAOYSA-N
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Description

3-(5-ethyl-1H-1,2,4-triazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]aniline is a complex organic compound that features both triazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-ethyl-1H-1,2,4-triazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]aniline typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

3-(5-ethyl-1H-1,2,4-triazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The conditions typically involve controlled temperatures and pH levels to optimize reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated analogs .

Scientific Research Applications

3-(5-ethyl-1H-1,2,4-triazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-ethyl-1H-1,2,4-triazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3-(5-ethyl-1H-1,2,4-triazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]aniline is unique due to its specific substitution pattern and the presence of both triazole and pyrazole rings. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(5-ethyl-1H-1,2,4-triazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6/c1-3-14-17-15(21-20-14)11-5-4-6-12(8-11)16-9-13-7-10(2)18-19-13/h4-8,16H,3,9H2,1-2H3,(H,18,19)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTJBVHFCDWBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)C2=CC(=CC=C2)NCC3=NNC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-ethyl-1H-1,2,4-triazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]aniline
Reactant of Route 2
Reactant of Route 2
3-(5-ethyl-1H-1,2,4-triazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]aniline
Reactant of Route 3
Reactant of Route 3
3-(5-ethyl-1H-1,2,4-triazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]aniline
Reactant of Route 4
3-(5-ethyl-1H-1,2,4-triazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]aniline
Reactant of Route 5
3-(5-ethyl-1H-1,2,4-triazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]aniline
Reactant of Route 6
3-(5-ethyl-1H-1,2,4-triazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]aniline

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